6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid
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Overview
Description
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is a chemical compound that features a picolinic acid moiety linked to a 2,2-dimethyl-1,3-dioxolane group via a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid typically involves the following steps:
Formation of the 2,2-Dimethyl-1,3-dioxolane group: This can be achieved by reacting glycerol with acetone in the presence of an acid catalyst to form solketal.
Attachment of the methoxy group: The solketal is then reacted with methanol under acidic conditions to introduce the methoxy group.
Coupling with picolinic acid: Finally, the methoxy-substituted solketal is coupled with picolinic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but lacking the picolinic acid moiety.
Picolinic acid derivatives: Compounds that share the picolinic acid core but have different substituents.
Uniqueness
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is unique due to the combination of the picolinic acid and 2,2-dimethyl-1,3-dioxolane groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO5 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-5-3-4-9(13-10)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
SAHLVKZNPSBQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
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